Diosbulbin-D

Description

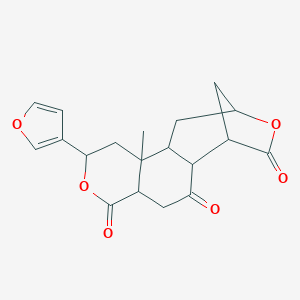

Structure

3D Structure

Properties

CAS No. |

66756-57-8 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(1R,2S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione |

InChI |

InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |

InChI Key |

FJCWYLRNGKSUCH-OXIVVSFQSA-N |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)C5=COC=C5 |

Canonical SMILES |

CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 |

Appearance |

Powder |

melting_point |

229 - 230 °C |

Other CAS No. |

66756-57-8 |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation of Diosbulbin D

Botanical Sources and Geographical Distribution of Diosbulbin D

Diosbulbin D is primarily isolated from plants belonging to the genus Dioscorea, commonly known as yams. A significant source is Dioscorea bulbifera, also referred to as air potato or air yam. tandfonline.com This herbaceous, perennial climber is native to tropical Asia, northern Australia, America, and sub-Saharan Africa. researchgate.net In China, D. bulbifera is found in southern provinces such as Anhui, Fujian, Gansu, Guangxi, Guangdong, Guizhou, Henan, Jiangsu, Tibet, and Yunnan. researchgate.net Diosbulbin D has been specifically isolated from Dioscorea bulbifera originating from regions like Nigeria and Bangladesh. tandfonline.com

Distribution within Plant Tissues (e.g., bulbils, tubers, rhizomes)

Within Dioscorea bulbifera, Diosbulbin D has been identified in different plant tissues. It has been isolated from both the bulbils (aerial tubers) and the underground tubers. tandfonline.com The presence of this compound in both storage organs suggests its potential role in the plant's defense mechanisms or metabolic processes in these parts.

Co-occurrence with Analogous Diosbulbins and Related Secondary Metabolites

Diosbulbin D is often found alongside other structurally similar furanoid norditerpenes, known as diosbulbins, and other secondary metabolites in Dioscorea species. Research on Dioscorea bulbifera tubers has revealed the co-occurrence of Diosbulbin D with compounds such as diosbulbin B. researchgate.net Other studies on D. bulbifera have reported the presence of a variety of secondary metabolites, including saponins, sapogenins, carotenoids, tannins, alkaloids, and flavonoids. researchgate.nettandfonline.com Specific diosbulbins like diosbulbin A, diosbulbin B, diosbulbin C, diosbulbin E, and diosbulbin G have also been reported in D. bulbifera. nih.govnih.govthegoodscentscompany.comnih.govuni.lu

Here is a table summarizing some compounds found in Dioscorea bulbifera:

| Compound Name | Compound Type | Source Plant Part (Examples) |

| Diosbulbin D | Furanoid Norditerpene | Bulbils, Tubers tandfonline.com |

| Diosbulbin B | Furanoid Norditerpene | Tubers researchgate.net |

| Diosbulbin A | Furanoid Norditerpene | Bulbils tandfonline.com |

| Diosbulbin C | Furanoid Norditerpene | Roots thegoodscentscompany.com |

| Diosbulbin E | Furanoid Norditerpene | Dioscorea bulbifera nih.gov |

| Diosbulbin G | Furanoid Norditerpene | Dioscorea bulbifera uni.lu |

| Diosgenin | Phytosteroid Sapogenin | Bulbils tandfonline.comtandfonline.com |

| Demethylbatatasin IV | Phytoalexin | Bulbils, Tubers tandfonline.com |

| Dioscoreanosides (A-K) | Steroidal Saponins | Flowers tandfonline.com |

| Flavonol aglycones | Flavonoid | Tuber extract tandfonline.com |

| Flavonol glycosides | Flavonoid | Tuber extract tandfonline.com |

| Catechin | Flavonoid | Tuber extract tandfonline.com |

| Saponins | Secondary Metabolite | Various parts researchgate.nettandfonline.com |

| Carotenoids | Secondary Metabolite | Various parts researchgate.net |

| Tannins | Secondary Metabolite | Various parts researchgate.net |

| Alkaloids | Secondary Metabolite | Various parts researchgate.net |

| Flavonoids | Secondary Metabolite | Various parts researchgate.nettandfonline.com |

Methodologies for Extraction and Purification from Biomass

The isolation of Diosbulbin D from plant biomass involves a series of extraction and purification steps aimed at separating the target compound from the complex mixture of plant constituents.

Conventional Extraction Techniques

Conventional extraction techniques are commonly employed as initial steps to obtain crude extracts rich in Diosbulbin D. These methods typically involve the use of solvents to extract phytochemicals from dried and powdered plant material. botanyjournals.com Common conventional techniques include maceration, percolation, and Soxhlet extraction. botanyjournals.com Solvents such as ethanol (B145695) or methanol (B129727) are frequently used to isolate compounds like Diosbulbin D from Dioscorea bulbifera tubers. Decoction, which involves boiling plant material in water, is another traditional method used, and it can be effective in removing certain bitter and toxic compounds. tandfonline.comscispace.com

Advanced Extraction Methods (e.g., Ultrasound-Assisted Extraction)

Advanced extraction methods offer potential advantages in terms of efficiency and reduced solvent usage compared to conventional techniques. Ultrasound-Assisted Extraction (UAE) is one such method that utilizes high-frequency sound waves to enhance the release of phytochemicals from plant cells by creating minute pores in the cell walls. botanyjournals.com While the provided search results specifically mention UAE for the extraction of other compounds like essential oils and various bioactive phytochemicals, and mention advanced techniques like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) in the context of phytochemical extraction in general, direct application of UAE specifically for Diosbulbin D was not detailed in the provided snippets. botanyjournals.comresearchgate.net However, these advanced methods represent evolving approaches in natural product extraction that could potentially be applied to Diosbulbin D.

Chromatographic Separation Strategies (e.g., Silica (B1680970) Gel, ODS, Sephadex LH-20 Column Chromatography)

Following initial extraction, chromatographic separation techniques are crucial for purifying Diosbulbin D from crude plant extracts. Various types of column chromatography are widely used for this purpose. Silica gel column chromatography is a common method that separates compounds based on their polarity. nii.ac.jpnih.gov Normal phase silica gel is used for low to moderate polarity compounds, while reversed-phase (C18 silica gel, also known as ODS) is employed for more polar compounds. nih.gov Sephadex LH-20 column chromatography is another effective technique, often used for the separation of natural products, including flavonoids and other secondary metabolites, based on size exclusion and reversed-phase mechanisms. nii.ac.jpnih.gov Studies on the chemical constituents of Dioscorea tubers have successfully utilized silica gel, ODS, and Sephadex LH-20 column chromatography for the isolation and purification of compounds, including diosbulbin D and diosbulbin B. researchgate.net Preparative HPLC is also used as a final purification step to obtain highly pure compounds. bioline.org.br

Here is a table outlining common chromatographic phases used:

| Stationary Phase | Type of Chromatography | Separation Principle | Typical Applications |

| Silica Gel | Adsorption (Normal Phase) | Polarity | Low to moderate polarity compounds nih.gov |

| ODS (C18 Silica Gel) | Reversed-Phase | Polarity (Hydrophobicity) | Moderate to high polarity compounds nih.gov |

| Sephadex LH-20 | Size Exclusion/Reversed-Phase | Size and Hydrophobicity nih.gov | Natural products, including flavonoids and metabolites nih.gov |

Structural Elucidation and Advanced Characterization of Diosbulbin D

Spectroscopic and Spectrometric Approaches for Structure Determination (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and formula of Diosbulbin D. Early studies utilizing MS provided a molecular weight consistent with the formula C₁₉H₂₀O₆ ias.ac.in. High-resolution mass spectrometry, such as HR-ESI-MS, offers precise mass measurements, allowing for the confirmation of the elemental composition jst.go.jp. For instance, HR-ESI-MS analysis of Diosbulbin D has shown a pseudo-molecular ion peak at m/z 383.1096 [M+Na]⁺, aligning with the calculated mass for C₁₉H₂₀O₇Na jst.go.jp. MS/MS fragmentation patterns can further provide insights into the structural subunits and fragmentation pathways of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for elucidating the complete structure of Diosbulbin D, providing information about the types and connectivity of atoms within the molecule ias.ac.inresearchgate.net. Analysis of chemical shifts, coupling constants, and integration of signals in ¹H NMR spectra allows for the identification of different proton environments, including characteristic signals for the furan (B31954) ring protons ias.ac.in. ¹³C NMR spectroscopy provides information about the carbon skeleton and functional groups . Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, ROESY, and NOESY, are employed to establish correlations between protons and carbons, confirming the connectivity and relative stereochemistry . For example, HMBC correlations can reveal correlations between protons and carbons across multiple bonds, aiding in the assignment of complex structures koreascience.kr.

Infrared (IR) spectroscopy is also used to identify key functional groups present in Diosbulbin D, such as hydroxyl, carbonyl, and furan moieties, based on their characteristic absorption bands ias.ac.in. UV spectroscopy can indicate the presence of conjugated systems, such as the furan ring ias.ac.in.

High-Resolution Chromatographic Techniques for Compound Profiling (e.g., LC-MS, UPLC-MS/MS, HPLC-DAD)

High-resolution chromatographic techniques coupled with sensitive detectors are essential for the separation, identification, and quantification of Diosbulbin D in complex matrices, such as plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This hyphenated technique allows for the profiling of various compounds, including Diosbulbin D, in Dioscorea bulbifera extracts tandfonline.com. LC-MS methods often utilize specific mobile phases and columns to achieve optimal separation of diterpenoids and other co-occurring compounds tandfonline.com. The mass spectrometer then detects the eluting compounds based on their mass-to-charge ratio, and fragmentation can provide additional structural information tandfonline.com.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution compared to conventional LC-MS cjnmcpu.comresearchgate.net. UPLC systems operate at higher pressures and use smaller particle size columns, leading to sharper peaks and improved separation efficiency researchgate.net. The tandem mass spectrometry (MS/MS) component allows for targeted analysis and quantification of specific compounds like Diosbulbin D by monitoring specific fragmentation transitions in multiple-reaction monitoring (MRM) mode cjnmcpu.comresearchgate.net. This technique has been successfully applied for the analysis of furanoids in Dioscorea bulbifera nih.gov.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is another widely used technique for the analysis of Diosbulbin D measurlabs.commdpi.com. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase measurlabs.com. The DAD detector measures the absorbance of eluting compounds across a range of UV-Vis wavelengths, providing a UV spectrum for each compound measurlabs.com. This spectral information, along with retention time, aids in the identification and peak purity assessment of Diosbulbin D measurlabs.com. HPLC-DAD can be used for both qualitative and quantitative analysis measurlabs.com. While less sensitive than LC-MS/MS for trace analysis, HPLC-DAD is valuable for its robustness and spectral information measurlabs.com.

These chromatographic techniques, often used in combination, provide comprehensive profiles of the chemical constituents in Dioscorea bulbifera and enable the targeted analysis and isolation of Diosbulbin D.

Here is a table summarizing some reported chromatographic conditions used for analyzing compounds from Dioscorea bulbifera, which would be relevant for Diosbulbin D characterization:

| Technique | Column | Mobile Phase | Flow Rate | Temperature | Detection Method | Source |

| LC-MS | Shimadzu LCMS 2020 with two LC 20AD pumps | 0.2% formic acid in water (A), methanol (B129727) (B) | 0.4 mL/min | 40°C | ESI-MS | tandfonline.com |

| UPLC-QqQ-MS | Acquity UPLC HSS C18 (2.1 mm × 100 mm, 1.8 μm) | 0.1% formic acid in water (A), acetonitrile (B52724) (B) (10:90, V/V) | 0.4 mL/min | Not specified | ESI-MS (MRM) | cjnmcpu.com |

| HPLC-DAD-ESI-MS | Water XBridge C18 (3.0 mm id × 150 mm, 3.5 μm) | Water (A), methanol/acetonitrile (80:20, v/v) with 0.025% formic acid | 0.6 mL/min | 52°C | DAD, ESI-MS | mdpi.com |

Development of Specialized Analytical Methods for Furanoid Diterpenoids (e.g., Bromine-Based Screening)

The presence of a furan ring in diterpenoids like Diosbulbin D is a key structural feature that can be exploited for specialized analytical methods. Furanoids are known to potentially undergo metabolic activation to form reactive intermediates, such as cis-enedials nih.govresearchgate.net. Detecting these reactive intermediates or the furanoids themselves with high sensitivity is important, particularly in the context of studying their biological effects.

A sensitive bromine-based screening method has been developed to analyze potential toxic furanoids, including Diosbulbin D, in Dioscorea bulbifera L. nih.govresearchgate.nettcmjc.com. This approach aims to enhance the detection sensitivity of furanoid compounds. The improved method allowed for the detection of several furanoids, including Diosbulbin D, with enhanced signal-to-noise (S/N) values, approximately 3 times higher than previous methods nih.govresearchgate.net. This increased sensitivity facilitates the screening and analysis of furanoid diterpenoids present in complex plant extracts nih.govresearchgate.net. The method often couples chromatographic separation (LC) with mass spectrometric detection (Q-TOF MS or Q-q-Q MS) to identify and quantify the bromine-labeled furanoids or their derivatives nih.gov.

This specialized screening method highlights the importance of developing targeted analytical strategies based on the specific chemical features of furanoid diterpenoids to improve their detection and characterization.

Mechanistic Insights into the Preclinical Biological Activities of Diosbulbin D

Investigations into Cellular Cytotoxicity and Apoptosis Induction

Research into Diosbulbin D has demonstrated its ability to induce cytotoxicity and apoptosis in various cellular models. These effects appear to be dependent on both the concentration of the compound and the duration of exposure.

Concentration- and Time-Dependent Cytotoxicity in Cellular Models (e.g., L-02 Hepatocytes)

Studies utilizing the human normal liver cell line L-02 have shown that Diosbulbin D inhibits cell viability in a concentration- and time-dependent manner. researchgate.netresearchgate.netmedchemexpress.commedchemexpress.eu For instance, treatment of L-02 cells with Diosbulbin D at concentrations ranging from 10 to 80 µM for periods between 12 and 72 hours resulted in decreased cell viability. medchemexpress.commedchemexpress.eu This indicates a direct toxic effect of Diosbulbin D on hepatocytes. researchgate.netchemfaces.com

| Cell Line | Concentration Range | Incubation Time Range | Observed Effect | Source |

| L-02 Hepatocytes | 10-80 µM | 12-72 h | Decreased cell viability | medchemexpress.commedchemexpress.eu |

Apoptosis Induction and Associated Morphological Alterations in Cellular Systems

Diosbulbin D has been shown to induce apoptosis in cellular systems, including L-02 hepatocytes. medchemexpress.comabmole.com This induction of apoptosis is also time- and concentration-dependent. medchemexpress.commedchemexpress.eumedchemexpress.com Morphological changes indicative of apoptosis have been observed in L-02 cells treated with Diosbulbin D, such as those seen at a concentration of 40 µM after 24 hours. medchemexpress.commedchemexpress.eu Further support for apoptosis induction comes from assays like Annexin V and propidium (B1200493) iodide staining, Hoechst 33258 staining, and the appearance of a sub-G1 peak in cell cycle analysis. researchgate.net

| Cell Line | Concentration Range | Incubation Time Range | Observed Effect | Supporting Assays | Source |

| L-02 Hepatocytes | 20-80 µM | 12-48 h | Apoptosis induction | Annexin V/PI staining, Hoechst 33258 staining, sub-G1 peak | researchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.com |

| L-02 Hepatocytes | 40 µM | 24 h | Morphological changes | - | medchemexpress.commedchemexpress.eu |

Activation of Caspase Pathways (e.g., Caspase 3) in Cellular Models

A key mechanism by which Diosbulbin D induces apoptosis involves the activation of caspase pathways, particularly Caspase 3. researchgate.netmedchemexpress.commedchemexpress.comscispace.com Studies in L-02 cells have demonstrated that Diosbulbin D treatment leads to an increase in Caspase 3 activity. researchgate.netmedchemexpress.commedchemexpress.com The involvement of Caspase 3 in Diosbulbin D-induced apoptosis is further supported by experiments where pretreatment with a Caspase 3 inhibitor, Ac-DEVD-CHO, blocked cell death and attenuated apoptosis. researchgate.net This indicates that Diosbulbin D-induced apoptosis in L-02 cells is, at least in part, dependent on Caspase 3 activation. researchgate.netscispace.com

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Supporting Evidence | Source |

| L-02 Hepatocytes | 20-80 µM | 24 h | Caspase 3 activation | Inhibition by Ac-DEVD-CHO | researchgate.netmedchemexpress.commedchemexpress.com |

Modulation of Intracellular Redox Homeostasis

Diosbulbin D has been shown to influence the intracellular redox balance, primarily through its impact on reactive oxygen species (ROS) generation and glutathione (B108866) (GSH) levels.

Impact on Reactive Oxygen Species (ROS) Generation

Research indicates that Diosbulbin D treatment leads to an increase in the level of intracellular reactive oxygen species (ROS). researchgate.netchemfaces.comresearchgate.net This increase in ROS has been measured using methods such as fluorometry and flow cytometry. researchgate.netchemfaces.com The generation of ROS appears to be linked to the toxic effects of Diosbulbin D on hepatocytes. researchgate.netchemfaces.com

Regulation of Intracellular Glutathione (GSH) Levels

Concurrently with the increase in ROS, studies have observed a decrease in the level of intracellular glutathione (GSH) following treatment with Diosbulbin D. researchgate.netchemfaces.comresearchgate.net GSH is a crucial antioxidant, and its depletion suggests an induction of oxidative stress. researchgate.netchemfaces.com The increase in ROS is related to this decrease in GSH levels. researchgate.netchemfaces.comresearchgate.net Furthermore, pretreatment with N-acetylcysteine (NAC), a precursor for GSH synthesis and a ROS scavenger, almost completely blocked the increase in ROS fluorescence and restored the cell growth inhibition induced by Diosbulbin D. researchgate.netchemfaces.com This suggests that the mechanism of Diosbulbin D's toxic effect on hepatocytes could be associated with oxidative stress involving ROS generation and GSH depletion. researchgate.netchemfaces.com

| Cellular Effect | Impact on ROS Level | Impact on GSH Level | Relationship | Source |

| Diosbulbin D Treatment | Increased | Decreased | ROS increase related to GSH decrease | researchgate.netchemfaces.comresearchgate.net |

| Pretreatment with NAC | Blocked | Recovered | NAC blocked ROS and recovered cell inhibition | researchgate.netchemfaces.com |

Role of Oxidative Stress in Diosbulbin D-Mediated Cellular Responses

Research indicates that oxidative stress plays a significant role in the cellular responses mediated by Diosbulbin D, particularly in the context of its observed toxic effects on hepatocytes. Studies have shown that Diosbulbin D can induce the production of reactive oxygen species (ROS) within cells. researchgate.netchemfaces.comnih.govresearchgate.net This increase in ROS is often associated with a decrease in the level of intracellular glutathione (GSH), a key endogenous antioxidant. researchgate.netchemfaces.combiosciencetrends.comsemanticscholar.org The imbalance between the production of ROS and the capacity of the cellular antioxidant defense system leads to a state of oxidative stress.

Oxidative stress can damage cellular components, including lipids, proteins, DNA, and RNA, potentially leading to cell injury and dysfunction. biosciencetrends.comnih.gov The furan (B31954) moiety present in the structure of Diosbulbin D is suggested to be responsible for the formation of electrophilic species that contribute to cellular damage, potentially through oxidative mechanisms. nih.govresearchgate.net Studies investigating the effects of Diosbulbin D have observed increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, which is a process driven by free radicals and indicative of oxidative stress injury. nih.govbiosciencetrends.comnih.gov Furthermore, Diosbulbin D has been shown to induce mitochondrial dysfunction, which can lead to excessive ROS production and a failure in energy supply, contributing to cell death. nih.govresearchgate.net

Strategies for Antioxidant Intervention and Cellular Protection

Given the role of oxidative stress in Diosbulbin D-mediated cellular responses, strategies aimed at enhancing antioxidant defenses or scavenging ROS have been explored as potential interventions for cellular protection. Pretreatment with antioxidant agents has demonstrated protective effects against the cellular damage induced by Diosbulbin D. researchgate.netchemfaces.com

For instance, N-acetylcysteine (NAC), a precursor to glutathione, has been shown to effectively block the increase in ROS fluorescence and recover cell growth inhibition induced by Diosbulbin D in hepatocytes. researchgate.netchemfaces.comresearchgate.net This suggests that augmenting intracellular GSH levels can help counteract the oxidative insult caused by Diosbulbin D.

Beyond direct ROS scavenging, other antioxidant molecules and extracts from natural sources have been investigated for their protective potential against liver injury induced by compounds found in Dioscorea bulbifera, which contains Diosbulbin D. Ferulic acid, a natural polyphenol, has demonstrated the ability to prevent liver injury induced by Diosbulbin B (a related compound), partly by preventing oxidative stress injury. nih.govjst.go.jp Studies have also indicated that extracts from Dioscorea species possess antioxidant activities, including free radical scavenging effects, which may contribute to their protective effects against oxidative damage. akademisains.gov.myresearchgate.net

These findings highlight that strategies focusing on reducing oxidative stress, either by directly scavenging ROS or by bolstering the endogenous antioxidant system, hold promise for mitigating the adverse cellular effects associated with Diosbulbin D.

Modulation of Intracellular Enzyme Release (e.g., Lactate (B86563) Dehydrogenase, Alanine (B10760859) Aminotransferase, Aspartate Aminotransferase)

The release of intracellular enzymes into the extracellular environment is a common indicator of cell membrane damage and cytotoxicity. Diosbulbin D has been shown to induce a significant increase in the intracellular release levels of several enzymes, including lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). researchgate.netchemfaces.comnih.govresearchgate.netchemfaces.com

LDH is a cytoplasmic enzyme, and its presence in the extracellular medium indicates compromised cell membrane integrity. wikipedia.org Elevated levels of ALT and AST, often referred to as liver enzymes, are well-established biomarkers for liver injury, although they are also present in other tissues. researchgate.netijhmr.combiosciencetrends.com Their increased release into the serum or cell culture supernatant suggests damage to hepatocytes or other cells. ijhmr.com

Studies investigating the toxic effects of Diosbulbin D on hepatocytes have consistently reported a significant increase in the release of LDH, ALT, and AST, confirming its cytotoxic effect. researchgate.netchemfaces.comnih.govresearchgate.netchemfaces.com This enzyme release is considered a direct consequence of Diosbulbin D's ability to induce cell membrane damage and potentially lead to cell death, including apoptosis. nih.gov The mechanism underlying this enzyme release is closely linked to the cellular damage induced by oxidative stress and mitochondrial dysfunction, as discussed in the previous sections. researchgate.netchemfaces.comnih.govresearchgate.net The disruption of cellular membranes due to oxidative damage and other cytotoxic processes allows these intracellular enzymes to leak out.

The extent of enzyme release can serve as a quantitative measure of the severity of Diosbulbin D-induced cellular injury in preclinical studies.

Here is a summary of research findings on Diosbulbin D's effects on enzyme release:

| Enzyme | Effect of Diosbulbin D | Indication | Source(s) |

| Lactate Dehydrogenase (LDH) | Significant increase in release | Cell membrane damage/cytotoxicity | researchgate.netchemfaces.comnih.govchemfaces.com |

| Alanine Aminotransferase (ALT) | Significant increase in release | Hepatocellular injury | researchgate.netchemfaces.comnih.govresearchgate.netchemfaces.com |

| Aspartate Aminotransferase (AST) | Significant increase in release | Hepatocellular injury | researchgate.netchemfaces.comnih.govresearchgate.netchemfaces.com |

This table summarizes findings from multiple studies, indicating a consistent pattern of increased intracellular enzyme release upon exposure to Diosbulbin D, underscoring its cytotoxic potential.

Biotransformation and Metabolic Pathways of Diosbulbin D

Identification of Metabolically Active Moieties

A critical metabolically active moiety within the structure of Diosbulbin D is the furan (B31954) ring nih.gov. Furan-containing compounds are known to undergo metabolic activation, which often involves oxidation of the furan ring nih.govresearchgate.net. This activation can lead to the formation of reactive species that are associated with toxicity nih.govresearchgate.net. Studies on related diosbulbins, such as diosbulbin B, have highlighted the furan moiety as essential for observed toxicities, demonstrating that chemical reduction of the furan ring to a tetrahydrofuran (B95107) group eliminates this effect researchgate.netnih.gov.

Enzymatic Systems Implicated in Diosbulbin D Biotransformation

The biotransformation of furan-containing compounds, including diosbulbins, is significantly mediated by cytochrome P450 (CYP450) enzymes nih.govresearchgate.netresearchgate.net. These enzymes are a superfamily of hemoproteins primarily involved in phase I metabolism, catalyzing reactions such as oxidation, reduction, and hydrolysis mdpi.com.

Specifically, the CYP3A subfamily, particularly CYP3A4, has been strongly implicated in the metabolic activation of diosbulbins researchgate.netresearchgate.netmdpi.comcjnmcpu.com. Research on diosbulbin B, a structurally related compound, has shown that CYP3A4 is the most effective enzyme in catalyzing the formation of its electrophilic intermediate cjnmcpu.comnih.gov. Inhibition of CYP3A4 activity has been shown to attenuate the formation of protein adducts derived from diosbulbin B, providing evidence for the critical role of this enzyme in its metabolic activation mdpi.comnih.gov.

While CYP3A4 is a primary enzyme involved, other CYP450 isoforms may also contribute to the metabolism of Diosbulbin D and related compounds. The specific roles of other isoforms in the biotransformation of Diosbulbin D itself require further detailed investigation.

Formation of Reactive Intermediates and Their Covalent Adduction

The metabolic activation of the furan ring in Diosbulbin D by CYP450 enzymes leads to the generation of reactive intermediates. These intermediates are typically electrophilic and can covalently bind to various cellular macromolecules. nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Electrophilic Species Generation

Oxidation of the furan ring, primarily by CYP450 enzymes, is understood to generate an epoxide intermediate nih.gov. This epoxide is unstable and can rearrange to form a highly reactive α,β-unsaturated dialdehyde, often referred to as a cis-enedial metabolite researchgate.netresearchgate.netnih.gov. This cis-enedial is a potent electrophile researchgate.netnih.gov. Studies on furan and related compounds have identified cis-2-butene-1,4-dial as a reactive metabolite formed via CYP450-catalyzed oxidation acs.org. This electrophilic species is capable of reacting with nucleophilic centers in biological molecules nih.govresearchgate.net.

Protein Adduct Formation

The electrophilic cis-enedial intermediate formed from the metabolic activation of Diosbulbin D can react with nucleophilic residues in proteins, leading to the formation of covalent protein adducts frontiersin.orgresearchgate.netnih.govresearchgate.net. Key amino acid residues involved in this adduction include cysteine (via its sulfhydryl group) and lysine (B10760008) (via its primary amine group) nih.gov. Studies on diosbulbin B have characterized the chemical identities of protein adducts, including cysteine adduction, Schiff's base formation with lysine, and cysteine/lysine crosslinks nih.gov. The formation of these protein adducts is considered a key mechanism contributing to cellular damage and toxicity nih.govfrontiersin.orgnih.govfao.org. Research has shown that the levels of hepatic protein adductions are proportional to the severity of liver injury induced by related diosbulbins nih.gov.

Data on protein adduction derived from studies on diosbulbin B highlight the time- and dose-dependence of crosslink formation nih.gov. Pretreatment with a CYP3A inhibitor significantly decreased the formation of these protein adducts, further supporting the role of CYP3A in generating the reactive intermediate mdpi.comnih.gov.

DNA Adduct Formation

In addition to proteins, the reactive electrophilic intermediates derived from Diosbulbin D biotransformation can also interact with DNA, leading to the formation of DNA adducts nih.govfrontiersin.orgresearchgate.net. The cis-enedial metabolite is capable of reacting with nucleophilic sites on DNA bases nih.govresearchgate.net. The formation of DNA adducts is a significant mechanism associated with genotoxicity and can have implications for mutagenicity and carcinogenicity mdpi.comberkeley.edu. While specific DNA adducts of Diosbulbin D have been less extensively characterized compared to protein adducts of related diosbulbins, the general mechanism of furan-derived reactive metabolites forming DNA adducts has been established for other furan-containing compounds nih.govacs.org. The covalent binding of reactive intermediates to DNA can disrupt normal DNA function and integrity frontiersin.org.

Structure Activity Relationship Sar Studies of Diosbulbin D and Its Analogues

Correlating Structural Elements with Specific Preclinical Activities

The biological activities of clerodane diterpenoids are often associated with specific structural features. Key moieties frequently implicated in the activity of clerodanes include the furan (B31954) ring and alpha,beta-unsaturated carbonyl systems, such as lactone rings. nih.govnih.gov

For clerodane diterpenoids, the presence of a furan ring in the side chain is suggested to be mandatory for certain biological effects, such as antifeedant activity. nih.govnih.gov Similarly, a carbonyl alpha,beta-unsaturated group or a spiro-epoxide group appears to be indispensable for some biological responses. nih.govnih.gov The spatial arrangement and the distance between these key moieties can also play a significant role in activity. nih.govnih.gov

Regarding Diosbulbin D, studies have indicated that it can inhibit the viability of normal human liver L-02 cells in a time-dependent manner and exhibit a toxic effect on hepatocytes, leading to an increase in liver enzymes and intracellular release levels of LDH. While a detailed SAR explaining which specific structural elements of Diosbulbin D are responsible for this observed cytotoxicity and hepatotoxicity is not explicitly provided in the search results, the furan ring present in its structure is a common feature among hepatotoxic furanoditerpenoids found in Dioscorea bulbifera, such as Diosbulbin B and 8-epidiosbulbin E acetate. The metabolic activation of the furan ring mediated by cytochrome P450 enzymes is reported to be required for the hepatotoxicity of these compounds. This suggests that the furan moiety in Diosbulbin D likely contributes to its observed effects on liver cells, contingent upon metabolic activation.

In contrast, Diosbulbin B, a closely related furanoditerpenoid from D. bulbifera, has been identified as a major antitumor bioactive component in extracts of the plant. It demonstrated anti-tumor effects in a dose-dependent manner in vivo without significant toxicity at specific dosages. This highlights that subtle structural differences between clerodane diterpenoids, even those with similar core structures and a furan ring, can lead to different biological activity profiles and toxicological properties.

Comparative Analysis of SAR within the Clerodane Diterpenoid Family

The clerodane diterpenoid family exhibits a wide range of preclinical activities, including anti-inflammatory, cytotoxic, antiparasitic, and antifeedant effects. Comparative SAR studies within this family reveal how variations in the core clerodane scaffold and its substituents influence these activities.

For instance, studies on neo-clerodane diterpenoids have shown that the presence of an alpha, beta-unsaturated-gamma-lactone moiety with an exocyclic conjugated double bond can be necessary for maintaining and increasing anti-inflammatory activity, specifically the inhibition of nitric oxide generation. Compound 36, a neo-clerodane diterpenoid, showed potent activity in this regard with an IC50 value of 10.6 μM.

Other clerodane diterpenoids have demonstrated cytotoxic activities against various cancer cell lines. For example, certain neo-clerodane diterpenoids exhibited cytotoxic effects against the H460 cancer cell line.

Interactive Table 1: Cytotoxic Activity of Selected Neo-Clerodane Diterpenoids Against H460 Cancer Cells

| Compound | Inhibitory Ratio at 0.3 µM (%) |

| Compound 5 | 46.0 |

| Compound 7 | 42.2 |

| Compound 9 | 51.1 |

Clerodane diterpenoids have also shown antiparasitic activities. Compounds like caseamembrin T, corybulosin I, and isocaseamembrin E isolated from Casearia coriacea exhibited antiplasmodial, antileishmanial, and antitrypanosomal properties, with varying degrees of selectivity. These compounds showed promising activity against pancreatic carcinoma cells as well.

Interactive Table 2: Antiparasitic and Cytotoxic Activities of Selected Clerodane Diterpenoids

| Compound | Antiplasmodial IC50 (µg/mL) | Antileishmanial IC50 (µg/mL) | Antitrypanosomal IC50 (µg/mL) | PANC-1 Cancer Cell IC50 (µg/mL) |

| Caseamembrin T | 0.25 | < 25 | < 1.5 | < 1 |

| Corybulosin I | 0.51 | < 51 | < 2.5 | < 2 |

| Isocaseamembrin E | 0.35 | < 35 | < 2 | < 1.5 |

Furthermore, clerodane diterpenoids have been investigated for their potential to inhibit enzymes involved in diseases like Alzheimer's. 8-hydroxycolumbin, a clerodane diterpenoid, demonstrated inhibitory potential against β-secretase (BACE1).

Interactive Table 3: β-Secretase Inhibitory Activity of 8-Hydroxycolumbin

| Compound | IC50 (mg/mL) | Inhibition at 0.1 mg/mL (%) |

| 8-hydroxycolumbin | 0.040 ± 0.00 | 58.58 |

| Quercetin (Control) | 0.055 ± 0.00 | 72.32 |

Future Directions and Emerging Research Avenues for Diosbulbin D

Advanced Mechanistic Elucidation of Cellular Signaling Pathways

Future research on Diosbulbin D aims to provide a more detailed understanding of the specific cellular signaling pathways it modulates. Current knowledge suggests Diosbulbin D can induce apoptosis, a process involving the activation of caspases and the disruption of mitochondrial membrane potential biosynth.com. However, the intricate upstream and downstream events within these apoptotic pathways require further investigation.

Studies on related compounds from Dioscorea bulbifera, such as Diosbulbin B and C, offer insights into potential areas of focus for Diosbulbin D. Research on Diosbulbin B has explored its metabolic activation and subsequent interactions with biomolecules like amino acids and polyamines, which can lead to liver cell apoptosis . This suggests that investigating the metabolic fate of Diosbulbin D and its interaction with cellular components could be a crucial research direction.

Furthermore, studies on Diosbulbin C have indicated its ability to inhibit the PI3K/AKT signaling pathway in cancer cells researchgate.netresearchgate.net. Given the involvement of PI3K/AKT in cell survival, proliferation, and apoptosis, future work could explore if Diosbulbin D exerts its effects, including potential anticancer activities, through modulation of this or related pathways. Other pathways implicated in the activity or toxicity of related compounds and traditional medicines, such as TLR4/NF-κB, Keap1/Nrf2, Akt/FoxO1, AMPK, PPARγ, Smad2/3, Caspase-3, and MEK/ERK, also represent potential targets for mechanistic studies on Diosbulbin D frontiersin.orgjst.go.jp. Identifying the specific protein targets and molecular interactions of Diosbulbin D within these complex networks is essential for understanding its biological activities at a fundamental level. Advanced techniques like phosphoproteomics and kinome screening could be employed to map the signaling cascades affected by Diosbulbin D treatment.

Exploration of Diosbulbin D's Biological Activities in Diverse Preclinical Models

While Diosbulbin D has shown potential against liver cancer cells and induces apoptosis in normal human liver cells biosynth.commedchemexpress.commedchemexpress.com, its effects in a broader spectrum of biological systems and disease models warrant further investigation. Expanding preclinical studies to include diverse cancer cell lines beyond liver cancer is crucial to assess its potential against other malignancies. This would involve testing its efficacy in cell lines representing various cancer types and stages.

Beyond cancer, exploring other potential biological activities suggested by the traditional uses of Dioscorea bulbifera or observed with related compounds could open new research avenues. However, it is critical to approach these studies with caution due to the reported hepatotoxicity of Diosbulbin D biosynth.commedchemexpress.commedchemexpress.com.

The use of a variety of in vivo preclinical models is also a key future direction. While studies on Dioscorea bulbifera extracts and related diosbulbins have utilized animal models like mice to investigate toxicity and immune responses jst.go.jpjuniperpublishers.com, specific in vivo efficacy studies for Diosbulbin D are needed. These could include xenograft models using cancer cells or other relevant disease models, carefully designed to assess efficacy while monitoring for toxicity. Emerging models for toxicity assessment of traditional medicines, such as zebrafish embryos and Caenorhabditis elegans, could also be explored for initial screening and mechanistic studies of Diosbulbin D's effects . Such diverse models can provide valuable insights into the compound's bioavailability, metabolism, and effects on complex biological systems.

Integration of Computational Chemistry and Omics Approaches

The integration of computational chemistry and omics approaches is a powerful and increasingly utilized strategy in natural product research and toxicology, offering significant potential for advancing the understanding of Diosbulbin D. Chemoinformatics, molecular docking, and various omics technologies (including metabolomics, proteomics, and transcriptomics) can provide complementary insights into the compound's properties, targets, and effects researchgate.net.

Computational approaches like molecular docking can be employed to predict potential protein targets of Diosbulbin D based on its chemical structure and known protein structures researchgate.netfrontiersin.orgmdpi.comnih.gov. This can help prioritize experimental studies and provide a basis for understanding the molecular interactions underlying its biological activities or toxicity. Network pharmacology, which integrates data from various sources to construct interaction networks between compounds, targets, and diseases, can be used to explore the complex mechanisms of action of Diosbulbin D within a systems biology context, similar to studies on other Dioscorea bulbifera compounds researchgate.netresearchgate.netnih.gov. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis can also provide valuable predictions regarding the pharmacokinetic and toxicological profile of Diosbulbin D, guiding further experimental design researchgate.nettandfonline.comtandfonline.com.

Omics technologies can provide a global view of the cellular responses to Diosbulbin D exposure. Metabolomics can identify changes in the levels of various metabolites, offering insights into perturbed biochemical pathways related to its effects or toxicity nih.govresearchgate.net. Transcriptomics can reveal alterations in gene expression, indicating affected cellular processes and potential regulatory mechanisms. Proteomics can identify changes in protein abundance and modifications, providing further evidence of modulated pathways and targets. Integrating data from these different omics layers through bioinformatics and systems biology approaches can lead to a more comprehensive understanding of Diosbulbin D's impact on biological systems tum.de. For example, correlating changes in gene expression with changes in metabolite levels can help validate predicted pathways and identify key regulatory nodes.

Development of Novel Analytical Tools for Diosbulbin D Detection and Quantification

Accurate and sensitive analytical methods are crucial for the study of Diosbulbin D, particularly for quantifying its levels in complex matrices such as plant extracts, biological samples (e.g., plasma, tissue), and cell culture media. While techniques like HPLC and LC-MS have been used for the analysis of compounds in Dioscorea bulbifera, including Diosbulbin D tandfonline.comtandfonline.comthepharmajournal.com, there is a need for the development of novel or improved analytical tools specifically tailored for Diosbulbin D.

Future research could focus on developing more sensitive and specific methods for detecting and quantifying Diosbulbin D, especially at low concentrations in biological samples. This is particularly important for pharmacokinetic studies and for correlating its concentration with observed biological effects or toxicity in preclinical models. Techniques such as hyphenated mass spectrometry (e.g., LC-MS/MS, GC-MS) with optimized ionization and fragmentation methods could offer improved sensitivity and selectivity.

Exploring rapid detection methods, such as advanced mass spectrometry techniques, could also be beneficial. While methods like ELDI/MS have shown potential for rapid identification of herbal toxins, including Diosbulbin D, challenges remain in achieving accurate quantification due to factors like non-homogeneous distribution in samples scienceopen.com. Future work could focus on refining such rapid methods for better quantitative analysis or developing new approaches that allow for quick and reliable detection and quantification in various matrices. The development of standardized analytical protocols and reference materials for Diosbulbin D would also be valuable for ensuring reproducibility and comparability of research findings across different studies and laboratories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.